2-Heptanol

Vue d'ensemble

Description

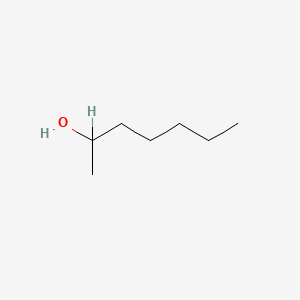

2-Heptanol is a secondary alcohol with the chemical formula C7H16O. It is an isomer of heptanol and is characterized by the hydroxyl group (-OH) attached to the second carbon of the seven-carbon chain. This compound is chiral, meaning it exists in two enantiomeric forms: ®-2-Heptanol and (S)-2-Heptanol . It is commonly used in the manufacturing of fragrances, solvents, and plasticizers due to its pleasant, fruity odor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Heptanol can be synthesized through the hydration of heptene. This process involves the reaction of heptene with water in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid . The reaction conditions typically include moderate temperatures and controlled acid concentrations to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of heptanone. This method involves the reduction of heptanone using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum. The reaction is carried out under high pressure and temperature to achieve high yields of this compound .

Types of Reactions:

Oxidation: this compound can be oxidized to form 2-heptanone.

Reduction: The reduction of 2-heptanone back to this compound can be achieved using hydrogen gas and a metal catalyst.

Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas, metal catalysts (palladium, platinum).

Substitution Reagents: Hydrogen halides (e.g., hydrogen chloride, hydrogen bromide).

Major Products:

Oxidation: 2-Heptanone.

Reduction: this compound.

Substitution: Heptyl halides.

Applications De Recherche Scientifique

Biocontrol Agent

Recent studies have demonstrated the antifungal properties of 2-heptanol against Botrytis cinerea, a pathogen responsible for significant losses in tomato crops. In vitro and in vivo experiments showed that this compound effectively suppressed mycelial growth and spore viability while stimulating antioxidative enzyme activities such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in treated plants .

- Case Study : A study indicated that varying concentrations of this compound (0.05 to 0.21 μL cm) inhibited B. cinerea, significantly affecting colony morphology and growth rates .

Pest Repellent

This compound has also been identified as a repellent against various agricultural pests. It deters virulent green rice leafhoppers from colonizing rice plants infected with the rice dwarf virus (RDV) and exhibits substantial repellent activity against Tribolium castaneum and Rhyzopertha dominica.

- Data Table: Efficacy of this compound as a Pest Repellent

| Pest Species | Efficacy (%) |

|---|---|

| Green Rice Leafhopper | High |

| Tribolium castaneum | Moderate |

| Rhyzopertha dominica | Moderate |

Antimicrobial Properties

The essential oil containing this compound from the rhizomes of Curcuma angustifolia and Curcuma zedoaria has shown promising antimicrobial and antioxidant activities, making it a candidate for food preservation .

- Case Study : A study found that the incorporation of this compound into food products significantly reduced microbial load, thus extending shelf life.

Solvent and Chemical Intermediate

Due to its solvent properties, this compound is utilized in various industrial applications, including coatings, adhesives, and cleaning agents. Its ability to undergo selective oxidation to form corresponding ketones makes it valuable in synthetic chemistry .

- Data Table: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Solvent | Used in coatings and adhesives |

| Chemical Intermediate | Precursor for ketone synthesis |

Alarm Pheromone in Insects

Interestingly, this compound has been identified as an alarm pheromone in stingless bees (Melipona solani), indicating its role in communication within insect species .

- Findings : The quantity produced by one bee was measured at approximately 436 ± 85 ng, demonstrating its potential significance in ecological interactions.

Mécanisme D'action

The mechanism of action of 2-Heptanol varies depending on its application:

Antifungal Activity: this compound inhibits fungal growth by disrupting membrane transport and enhancing amino acid metabolism, leading to intracellular nutrient depletion and cell death.

Blocking Gap Junctions: In biological systems, this compound blocks gap junctions by interfering with the connexin proteins that form these junctions, thereby affecting cell-to-cell communication.

Comparaison Avec Des Composés Similaires

2-Heptanol can be compared with other similar secondary alcohols:

1-Heptanol: Unlike this compound, 1-Heptanol has the hydroxyl group attached to the first carbon. It is less commonly used in industrial applications.

4-Heptanol: With the hydroxyl group on the fourth carbon, 4-Heptanol is another isomer with distinct characteristics.

Uniqueness of this compound: this compound’s chiral nature and its position of the hydroxyl group make it particularly valuable in stereochemical studies and industrial applications where specific enantiomers are required .

Activité Biologique

2-Heptanol, a seven-carbon straight-chain alcohol with the molecular formula C7H16O, has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, including antimicrobial properties, insect behavior modulation, and potential applications in agriculture and food safety.

- Molecular Formula : C7H16O

- CAS Number : 111-70-6

- Appearance : Clear, colorless liquid with a mild alcohol odor

- Solubility : Insoluble in water but soluble in most organic solvents .

Antimicrobial Activity

Recent studies have highlighted the antifungal properties of this compound against Botrytis cinerea, a common plant pathogen. The compound inhibits fungal growth by affecting amino acid metabolism and inducing cellular stress responses.

Key Findings:

- Inhibition Mechanism : this compound treatment led to increased nucleic acid and protein leakage in B. cinerea, indicating damage to cellular membranes. Higher concentrations correlated with greater leakage and lipid peroxidation, suggesting a dose-dependent relationship .

- Enzyme Activity : Treatment with this compound significantly altered the activity of antioxidant enzymes such as catalase (CAT) and peroxidase (POD), enhancing their activity in treated plants compared to controls .

| Concentration (µL/cm³) | Nucleic Acid Leakage | Protein Leakage | CAT Activity | POD Activity |

|---|---|---|---|---|

| Control | Low | Low | Baseline | Baseline |

| 0.05 | Moderate | Moderate | Not significant | Higher |

| 0.16 | High | High | Significantly higher | Initially lower, then higher |

Insect Behavior Modulation

This compound also plays a role in the behavior of certain insects, particularly stingless bees. It has been identified as an alarm pheromone that influences foraging behavior.

Behavioral Studies:

- Repellent Effect : In paired-choice bioassays, bees showed a significant preference for feeders not marked with this compound, indicating its potential as a repellent agent .

- Concentration Dependency : The effectiveness of this compound as a repellent increased with concentration, demonstrating its utility in pest management strategies.

Toxicological Studies

Toxicological assessments of this compound have been conducted to determine its safety profile for potential applications in agriculture and food industries.

Case Study Insights:

- A study involving repeated-dose toxicity in Fischer F344 rats indicated a no-observed-adverse-effect level (NOAEL) of 150 mg/kg body weight per day for long-term exposure .

- Histopathological evaluations revealed changes in liver and thyroid gland morphology at higher doses, suggesting that while this compound is relatively safe at low concentrations, caution is warranted at elevated levels.

Applications in Agriculture and Food Safety

Given its antimicrobial properties and insect behavior modulation, this compound shows promise as a biocontrol agent in agricultural practices. Its ability to inhibit fungal pathogens can be leveraged to enhance crop protection strategies without relying on synthetic chemicals.

Future Research Directions:

- Further studies are needed to explore the full spectrum of biological activities of this compound.

- Investigating its synergistic effects with other natural compounds could enhance its efficacy as a biopesticide.

- Long-term environmental impact assessments will be crucial to ensure safety when applied in agricultural settings.

Analyse Des Réactions Chimiques

Deprotonation and Gas-Phase Acid-Base Reactions

2-Heptanol undergoes deprotonation to form its conjugate base (C₇H₁₅O⁻), which reacts with hydrogen cations to regenerate the alcohol. This reaction’s thermodynamics were studied via collision-induced dissociation (CID) and Hartree–Fock transition state (H-TS) methods:

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| C₇H₁₅O⁻ + H⁺ → C₇H₁₆O | 1558 ± 8.4 | 1531 ± 8.8 | CIDC/H-TS | Haas and Harrison |

These values indicate a highly endothermic process, consistent with the stability of the alkoxide ion in the gas phase .

Dehydration to 1-Heptene and Water

Under thermal conditions, this compound dehydrates to form 1-heptene (C₇H₁₄) and water. The enthalpy change for this reaction was measured in the liquid phase:

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| C₇H₁₆O → C₇H₁₄ + H₂O | 33.4 ± 0.2 | Cm | Wiberg et al. |

This mildly endothermic process aligns with typical alcohol dehydration mechanisms involving acid catalysis .

Esterification with Carboxylic Acids

This compound reacts with carboxylic acids (e.g., acetic acid) to form esters and water, a reaction driven by acid catalysis :

This esterification is pivotal in synthesizing flavoring agents and plasticizers .

Oxidation to Ketones

As a secondary alcohol, this compound oxidizes to 2-heptanone (C₇H₁₄O) under mild conditions (e.g., with CrO₃ or KMnO₄) :

The reaction is exothermic, though specific thermodynamic data were not provided in the sources.

Reactivity with Strong Reducing Agents and Alkali Metals

This compound reacts violently with alkali metals (e.g., Na, K) to produce hydrogen gas :

It also reduces strong oxidizing agents, potentially forming aldehydes or ketones .

Polymerization Initiation

This compound can initiate the polymerization of isocyanates and epoxides , though mechanistic details are less documented .

Synthetic Routes to this compound

Key industrial synthesis methods include:

Propriétés

IUPAC Name |

heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETWDUZRCINIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O, Array | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047158 | |

| Record name | 2-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-heptanol appears as a clear colorless alcohol with a mild alcohol odor. Insoluble in water. Floats on water. Soluble in most organic liquids. Moderately toxic. Used as a solvent for various resins and as a flotation agent for ore processing., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID., colourless liquid with a fresh lemon-like, grass-herbaceous odour | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

158-160 °C | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

160 °F (NFPA, 2010), 71 °C c.c. | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 0.35, soluble in alcohol and ether; slightly soluble in water | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 0.82, 0.817-0.819 (20°) | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Heptanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/403/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 4 | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.23 [mmHg], Vapor pressure, kPa at 20 °C: 0.133 | |

| Record name | 2-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

543-49-7, 52390-72-4 | |

| Record name | 2-HEPTANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22390 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E12FIG07JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Heptanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-HEPTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1083 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.